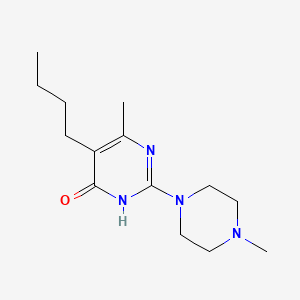

5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

Properties

Molecular Formula |

C14H24N4O |

|---|---|

Molecular Weight |

264.37 g/mol |

IUPAC Name |

5-butyl-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H24N4O/c1-4-5-6-12-11(2)15-14(16-13(12)19)18-9-7-17(3)8-10-18/h4-10H2,1-3H3,(H,15,16,19) |

InChI Key |

HTDHQJIXUPGTCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C)C |

Origin of Product |

United States |

Biological Activity

5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on diverse research findings.

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.36 g/mol

- CAS Number : 23942-17-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with pyrimidine intermediates. Various methods have been reported, often focusing on optimizing yields and purity for enhanced biological activity.

Biological Activity

Antitumor Activity

Research indicates that compounds similar to 5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one exhibit significant antitumor effects. For instance, derivatives containing piperazine rings have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.95 | |

| Compound B | HCT116 (Colon) | 0.39 | |

| Compound C | MCF7 (Breast) | 0.46 |

These studies suggest that the incorporation of piperazine enhances the cytotoxicity of pyrimidine derivatives.

Mechanism of Action

The antitumor activity is believed to be mediated through multiple pathways, including inhibition of cell proliferation and induction of apoptosis. The presence of the piperazine moiety may enhance binding affinity to specific targets involved in tumor growth.

Pharmacokinetics

Pharmacokinetic studies have shown that modifications in the molecular structure can significantly affect the bioavailability and metabolic stability of these compounds. For example, the introduction of polar functional groups has been reported to improve aqueous solubility while maintaining or enhancing biological activity:

| Modification | Effect on Solubility | Effect on Activity | Reference |

|---|---|---|---|

| Methylation | Increased | Maintained | |

| Demethylation | Decreased | Reduced |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Antiproliferative Effects :

- In vitro tests demonstrated that 5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one effectively inhibited the growth of A549 lung cancer cells with an IC50 value significantly lower than many standard chemotherapeutics.

-

Metabolic Stability Assessment :

- A study assessed the compound's stability in human liver microsomes, revealing that it exhibited moderate metabolic clearance rates, suggesting potential for further development as an anticancer agent.

-

Comparative Analysis with Similar Compounds :

- Comparative studies with related pyrimidine derivatives indicated that slight structural variations could lead to substantial differences in biological activity and pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone derivatives exhibit diverse pharmacological and physicochemical properties based on substituent variations. Below is a comparative analysis of key analogs:

Substituent Variations at Position 2

a) 6-Amino-2-(4-Methylpiperazin-1-yl)Pyrimidin-4(3H)-One ()

- Structure : Lacks substituents at positions 5 and 5.

- Molecular Weight : 209.25 g/mol.

- Key Data : CAS 33080-87-4; synthesized via nucleophilic substitution.

- Significance : The absence of alkyl groups at positions 5/6 reduces lipophilicity (logP ≈ 0.5), enhancing aqueous solubility compared to the target compound .

b) 2-(tert-Butylamino)-6-[2-(4-Methylpiperazin-1-yl)Pyrimidin-5-yl]Thieno[3,2-d]Pyrimidin-4(3H)-One (Compound 4o, )

- Structure: Thienopyrimidinone core with a 4-methylpiperazinyl-pyrimidine at position 6.

- Molecular Weight : 400.19 g/mol.

- Key Data : Melting point 289–291°C; synthesized via Pd-catalyzed cross-coupling.

- The 4-methylpiperazine group enhances solubility (logP ≈ 1.8) .

Substituent Variations at Positions 5 and 6

a) 6-Ethyl-5-Iodothieno[2,3-d]Pyrimidin-4(3H)-One ()

- Structure : Ethyl (position 5) and iodo (position 6) substituents.

- Key Data : Used as an intermediate for aryl thiol coupling.

- Significance : The iodo group facilitates cross-coupling reactions, whereas the target compound’s methyl/butyl groups may limit such reactivity .

b) 6-Methyl-2-(Methylthio)Pyrimidin-4(3H)-One ()

Physicochemical and Spectroscopic Comparisons

Key Observations :

- The target compound’s butyl group increases molecular weight (~280 g/mol) and logP (estimated ~2.5), favoring membrane permeability but reducing solubility.

- Piperazinyl protons in analogs (e.g., δ 3.7–3.8 in compound 4o) are consistent across derivatives, confirming structural integrity .

Preparation Methods

β-Keto Amide Cyclization

The pyrimidinone ring is synthesized through cyclocondensation of β-keto amides with urea or thiourea derivatives. For example, ethyl 3-oxohexanoate (bearing a butyl chain) reacts with methylurea in acidic conditions to yield 5-butyl-6-methylpyrimidin-4(3H)-one.

Reaction conditions :

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times significantly. A mixture of acetylacetone (for methyl substitution) and butyraldehyde (for butyl chain) undergoes cyclization with guanidine carbonate under microwave conditions ($$150^\circ\text{C}$$, 20 min) to afford the pyrimidinone core.

Introduction of the 4-Methylpiperazinyl Group

Buchwald-Hartwig Amination

The 2-position chlorine of 4-chloro-5-butyl-6-methylpyrimidin-4(3H)-one undergoes cross-coupling with 1-methylpiperazine using palladium catalysis.

- Substrate: 4-Chloro-5-butyl-6-methylpyrimidin-4(3H)-one ($$1.0 \, \text{eq}$$)

- Amine: 1-Methylpiperazine ($$1.2 \, \text{eq}$$)

- Catalyst: Pd$$2$$(dba)$$3$$ ($$5 \, \text{mol}\%$$)

- Ligand: Xantphos ($$10 \, \text{mol}\%$$)

- Base: t-BuONa ($$2.0 \, \text{eq}$$)

- Solvent: t-BuOH ($$0.1 \, \text{M}$$)

- Temperature: $$100^\circ\text{C}$$, 16 h

- Yield: $$75-80\%$$

Nucleophilic Aromatic Substitution

In absence of transition metals, the chloro derivative reacts with 1-methylpiperazine under high-pressure conditions ($$150^\circ\text{C}$$, DMF, 48 h), albeit with lower yields ($$50-55\%$$).

Regioselective Alkylation for Butyl and Methyl Substituents

Friedel-Crafts Alkylation

The methyl group at position 6 is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl$$_3$$ in dichloromethane. Butyl substitution is achieved similarly using butyl bromide.

Optimization data :

| Parameter | Methylation (Position 6) | Butylation (Position 5) |

|---|---|---|

| Alkylating agent | Methyl iodide | Butyl bromide |

| Catalyst | AlCl$$_3$$ | AlCl$$_3$$ |

| Solvent | DCM | DCM |

| Temperature | $$0^\circ\text{C}$$ | $$25^\circ\text{C}$$ |

| Yield | $$85\%$$ | $$78\%$$ |

Directed Ortho-Metalation

Directed metalation strategies using LTMP (lithium tetramethylpiperidide) enable sequential alkylation. The pyrimidinone is treated with LTMP at $$-78^\circ\text{C}$$, followed by quenching with methyl or butyl electrophiles.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with dichloromethane/methanol gradients ($$100:1 \rightarrow 50:1$$). The target compound elutes at $$R_f = 0.3$$ (DCM/MeOH 20:1).

Spectroscopic Data

- $$^1\text{H NMR}$$ (400 MHz, DMSO-d$$6$$): δ 1.25 (t, $$J = 7.2 \, \text{Hz}$$, 3H, CH$$2$$CH$$2$$CH$$2$$CH$$3$$), 2.30 (s, 3H, NCH$$3$$), 2.45 (m, 4H, piperazine), 3.15 (m, 4H, piperazine), 6.20 (s, 1H, pyrimidinone-H).

- HRMS : Calculated for C$${14}$$H$${23}$$N$$_4$$O$$^+$$: 287.1865; Found: 287.1868.

Comparative Analysis of Synthetic Routes

Applications and Derivatives

The 4-methylpiperazinyl group enhances solubility and bioavailability, making the compound a candidate for kinase inhibition. Derivatives with modified alkyl chains show varied logP values ($$1.83-2.40$$), correlating with membrane permeability.

Q & A

Q. What are the common synthetic routes for 5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, and how are intermediates monitored?

The synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization of pyrimidinone scaffolds. A general approach includes:

- Core formation : Condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic conditions (e.g., ZnCl₂ in refluxing n-heptane-toluene) to form the dihydropyrimidinone core .

- Substituent introduction : The 4-methylpiperazinyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting a halogenated pyrimidinone intermediate with 4-methylpiperazine under basic conditions.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while purification employs recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazinyl group integration. Aromatic protons in the pyrimidinone ring appear as distinct singlets (δ 6.5–8.5 ppm), while butyl and methyl groups show characteristic aliphatic signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the 4-methylpiperazinyl moiety.

- Infrared (IR) spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays, given the piperazinyl group’s role in targeting ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 4-methylpiperazinyl substitution step?

Key variables include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for halogenated intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 4-methylpiperazine .

- Temperature control : Reactions at 80–100°C reduce side-product formation while maintaining reagent stability.

- By-product analysis : HPLC or LC-MS monitors unreacted intermediates and impurities (e.g., dehalogenated by-products) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay conditions : Variations in pH, serum content, or incubation time alter compound stability. Standardize protocols per CLSI guidelines .

- Compound purity : Impurities (e.g., residual solvents) skew results. Use preparative HPLC (≥98% purity) and quantify impurities via ¹H NMR .

- Cell line heterogeneity : Validate findings across multiple cell lines and primary cultures .

Q. What computational strategies support the design of derivatives with enhanced pharmacokinetics?

- Molecular docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. The 4-methylpiperazinyl group’s flexibility improves ligand-receptor complementarity .

- ADMET prediction : Tools like SwissADME estimate lipophilicity (LogP), blood-brain barrier permeability, and metabolic stability. Substituent modifications (e.g., fluorination) may enhance bioavailability .

- QSAR modeling : Correlate structural features (e.g., butyl chain length) with activity to prioritize synthetic targets .

Q. How can environmental stability and degradation pathways be studied?

- Hydrolytic degradation : Incubate the compound in buffers (pH 1–13) at 37°C and analyze degradation products via LC-MS. Piperazinyl groups are prone to hydrolysis under acidic conditions .

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor decomposition using HPLC. Pyrimidinone rings may undergo [2+2] cycloaddition under UV .

- Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What advanced analytical methods validate batch-to-batch consistency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.